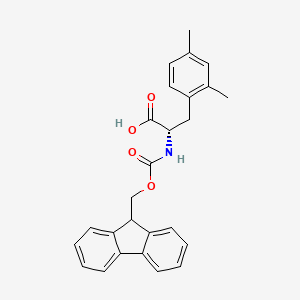

Fmoc-2,4-Dimethyl-L-phenylalanine

Description

Significance of Non-Canonical Amino Acids in Peptide Research

Non-canonical amino acids are instrumental in overcoming some of the inherent limitations of natural peptides, such as poor stability in the body and limited permeability across cell membranes. nih.govresearchgate.net By incorporating ncAAs, researchers can introduce novel chemical functionalities, alter the peptide's three-dimensional structure, and enhance its resistance to enzymatic degradation. rsc.orgnih.gov This strategic modification allows for the fine-tuning of a peptide's biological activity and pharmacokinetic profile. nih.gov The expanded toolbox of ncAAs empowers medicinal chemists to design "designer peptides" with improved drug-like properties, moving beyond the constraints of the 20 proteinogenic amino acids. nih.gov

The applications of ncAAs are vast, ranging from their use as single bioactive molecules to their incorporation into larger peptide structures for drug discovery and the design of antibody-drug conjugates. rsc.org They are also invaluable for probing protein structure and function, enabling the site-specific introduction of fluorescent probes or other labels to monitor dynamic processes within a cell. rsc.org

Role of Sterically Hindered Amino Acids in Peptide Design

Among the various classes of ncAAs, sterically hindered amino acids play a crucial role in peptide design. thieme.de These are amino acids with bulky side chains that impose significant conformational constraints on the peptide backbone. thieme.deacs.org The introduction of such residues can induce specific secondary structures, such as helices or turns, which are often critical for biological activity. nih.gov

The steric bulk of these amino acids can also shield the peptide from proteolytic enzymes, thereby increasing its stability and bioavailability. acs.org The formation of peptide bonds involving these sterically demanding amino acids can be challenging, often requiring specialized coupling reagents and reaction conditions to achieve efficient synthesis. thieme.denih.govresearchgate.net Despite these synthetic hurdles, the ability of sterically hindered amino acids to impart unique conformational and pharmacological properties makes them highly valuable in the development of therapeutic peptides. thieme.denih.gov

Overview of Fmoc-Protected Amino Acid Derivatives in Modern Peptide Chemistry

The advent of solid-phase peptide synthesis (SPPS) has been a cornerstone of modern peptide chemistry, and the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has been central to this methodology. nih.govpublish.csiro.aucreative-peptides.com The Fmoc group is used to temporarily block the alpha-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation. youtube.comnbinno.com

A key advantage of the Fmoc group is its base-lability, meaning it can be easily and selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent. wikipedia.org This is in contrast to the acid-labile Boc (tert-butyloxycarbonyl) protecting group, which requires harsher acidic conditions for removal that can potentially damage sensitive parts of the peptide. nih.gov This "orthogonality" of the Fmoc strategy allows for the synthesis of complex and modified peptides, including those with post-translational modifications like glycosylation and phosphorylation, which are often not stable under the conditions used for Boc deprotection. nih.gov

The Fmoc-protected amino acid derivatives are generally crystalline, stable for storage, and soluble in the solvents commonly used for peptide synthesis. publish.csiro.au The Fmoc group also has a strong UV absorbance, which allows for the real-time monitoring of the coupling and deprotection steps during automated SPPS. publish.csiro.auyoutube.com Today, Fmoc SPPS is the predominant method for synthesizing peptides for both research and therapeutic applications, with a wide variety of Fmoc-protected amino acids, including Fmoc-2,4-Dimethyl-L-phenylalanine, being commercially available. nih.gov

This compound: A Closer Look

This compound is a derivative of the amino acid phenylalanine, featuring two methyl groups on the phenyl ring and the Fmoc protecting group on the alpha-amino group. chemimpex.com This compound is a valuable tool in peptide synthesis, particularly for creating peptides with unique structural and biological properties. chemimpex.com

The presence of the dimethylated phenyl ring introduces steric bulk, which can significantly influence the conformation and stability of the resulting peptide. chemimpex.com This makes it a useful building block in the design of peptidomimetics and for studying protein-protein interactions. nih.govchemimpex.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Synonyms | Fmoc-L-Phe(2,4-DiCH3)-OH, (S)-Fmoc-2-amino-3-(2,4-dimethylphenyl)propionic acid, Fmoc-Phe(2,4-DiCH3)-OH |

| CAS Number | 1217728-65-8 chemimpex.com |

| Molecular Formula | C26H25NO4 chemimpex.com |

| Molecular Weight | 415.48 g/mol chemimpex.com |

| Appearance | White powder chemimpex.com |

| Purity | ≥ 98% (HPLC) chemimpex.com |

| Optical Rotation | [a]D25 = -43 ± 3 º (C=1 in DMF) chemimpex.com |

| Storage Conditions | 0 - 8 °C chemimpex.com |

This data is compiled from available sources and should be used for reference purposes. chemimpex.com

Synthesis and Research Applications

The synthesis of Fmoc-protected amino acids like this compound typically involves the reaction of the free amino acid with a Fmoc-donating reagent, such as Fmoc-chloride or Fmoc-succinimidyl carbonate, under basic conditions. publish.csiro.auwikipedia.org More advanced methods, including those utilizing organozinc chemistry, have also been developed for the direct synthesis of Fmoc-protected amino acids. rsc.org

In research, this compound is primarily used as a building block in SPPS to create peptides with tailored properties. chemimpex.com Its incorporation can lead to peptides with enhanced stability, specific conformations, and altered biological activities. chemimpex.com It is particularly valuable in the synthesis of peptide libraries for high-throughput screening in drug discovery efforts. chemimpex.com The unique steric and electronic properties of the 2,4-dimethylphenyl group can be exploited to probe the binding pockets of receptors and enzymes, aiding in the rational design of more potent and selective therapeutic agents. chemimpex.com

This compound stands as a testament to the power of non-canonical amino acids in advancing peptide science. Its unique structural features, combined with the versatility of the Fmoc protecting group, provide researchers with a valuable tool to construct novel peptides with enhanced properties. As the field of chemical biology continues to expand, the strategic use of such specialized building blocks will undoubtedly play a pivotal role in the discovery and development of the next generation of peptide-based therapeutics and research tools.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBSNHLSKRVUBF-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376128 | |

| Record name | Fmoc-L-2,4-Dimethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217728-65-8 | |

| Record name | Fmoc-L-2,4-Dimethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc 2,4 Dimethyl L Phenylalanine and Its Analogs

Stereoselective Synthesis Approaches

Stereoselectivity is a critical aspect of synthesizing biologically active molecules. For phenylalanine analogs, achieving the desired 3D arrangement of atoms is paramount for their function.

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of amino acids. This method is a key step in the industrial production of amino acids like L-DOPA and is relevant for producing phenylalanine analogs. The process typically involves the hydrogenation of a prochiral precursor, such as an enamide, using a chiral catalyst to produce one enantiomer in excess. While not explicitly detailed for 2,4-dimethyl-L-phenylalanine in the provided context, this approach is a foundational strategy for related phenylalanine derivatives.

Palladium-catalyzed C-H functionalization has emerged as a transformative method for modifying complex molecules, including amino acids. nih.gov This technique allows for the direct introduction of functional groups onto the aromatic ring of phenylalanine and tyrosine derivatives, bypassing the need for pre-functionalized starting materials. nih.gov Amine-directed palladium-catalyzed C-H halogenation of phenylalanine derivatives is one such example. nih.gov Furthermore, this strategy has been successfully applied to the transannular C-H arylation of various alicyclic amines, leading to the synthesis of novel amino acid derivatives. nih.gov This approach is particularly valuable for late-stage functionalization in drug development, enabling the rapid generation of analogs to optimize pharmacokinetic properties. nih.gov

| Reaction Type | Catalyst | Application | Significance |

| Amine-Directed C-H Halogenation | Palladium | Introduction of halogen atoms to phenylalanine derivatives nih.gov | Regioselective functionalization |

| Transannular C-H Arylation | Palladium | Synthesis of novel amino acid derivatives from alicyclic amines nih.gov | Access to unprecedented molecular scaffolds |

Diketopiperazines (DKPs), or cyclodipeptides, are conformationally constrained six-membered rings that serve as important pharmacophores in medicinal chemistry. researchgate.netmdpi.com The rigid DKP scaffold can be used to create phenylalanine analogs with restricted side-chain orientations. researchgate.net The synthesis of DKPs can be achieved through various methods, including solid-phase protocols and microwave-assisted cyclization in water. researchgate.netmdpi.com By incorporating phenylalanine or its derivatives into a DKP framework, it is possible to generate structurally diverse and constrained analogs. Many natural products with a DKP scaffold exhibit a wide range of biological activities. researchgate.netnih.gov

| DKP Synthesis Method | Key Features | Precursors |

| Solid-Phase Protocol | Facile and efficient, allows for structural diversity. researchgate.net | Iminodiacetic acid (Ida) and an α-amino acid residue. researchgate.net |

| Microwave-Assisted Cyclization | Green synthesis, high-to-quantitative yield in water. mdpi.com | Terminally unprotected dipeptides. mdpi.com |

| Solid-State Heating | Temperature depends on the amino acid's steric hindrance. mdpi.com | Powdered dipeptides (e.g., Phe-Phe). mdpi.com |

Precursor Synthesis and Derivatization Strategies

The synthesis of complex amino acids often relies on the preparation and modification of key precursors.

Aza-amino acids, where the α-carbon is replaced by a nitrogen atom, are peptidomimetics with interesting structural and biological properties, such as enhanced stability against enzymatic degradation. kirj.ee The synthesis of aza-phenylalanine precursors can be achieved through the direct N-alkylation of protected hydrazine (B178648) with appropriate alkyl halides, avoiding the use of hydrogen gas and expensive catalysts. kirj.eeresearchgate.net This method has been optimized for the preparation of aza-phenylalanine, aza-tyrosine, and aza-tryptophan precursors with various protecting groups. kirj.eeresearchgate.net The choice of solvent and base is crucial for the reaction's success, with ethanol (B145695) and weaker bases like pyridine (B92270) derivatives showing effectiveness. kirj.ee

| Starting Material | Alkylating Agent | Key Conditions | Product |

| Boc-NHNH2 / Fmoc-NHNH2 | Benzyl (B1604629) bromide derivatives | Base (e.g., DiPEA, 2,4,6-trimethylpyridine), Solvent (e.g., ACN, Ethanol) kirj.eeresearchgate.net | N-protected aza-phenylalanine precursors kirj.eeresearchgate.net |

The synthesis of sterically hindered Cα,Cα-disubstituted α-amino acids, such as dimethyl-phenylalanine, can be accomplished via the alkylation of ethyl nitroacetate (B1208598). nih.govacs.org This method involves treating ethyl nitroacetate with a base like N,N-diisopropylethylamine (DIEA) and an activated alkyl halide, resulting in the doubly C-alkylated product in good yields. nih.govacs.org The subsequent selective reduction of the nitro group, followed by saponification and protection (e.g., with Fmoc), yields the desired amino acid derivative ready for peptide synthesis. nih.govresearchgate.net This approach is versatile and allows for the creation of polyfunctional and sterically demanding amino acids. nih.govacs.org

| Reactants | Reagents | Key Steps | Yield |

| Ethyl nitroacetate, Activated alkyl halide (e.g., benzyl bromides) | N,N-diisopropylethylamine (DIEA), Catalytic tetraalkylammonium salt | 1. Dialkylation2. Nitro group reduction (Zn/acetic acid or Raney Ni/H2)3. Saponification4. Fmoc protection | Good to excellent nih.govacs.org |

Fluorination Strategies for Phenylalanine Derivatives

The introduction of fluorine into phenylalanine derivatives is a key strategy to enhance the metabolic stability, bioavailability, and binding affinity of peptides. nih.gov The high electronegativity and small size of the fluorine atom can significantly modulate properties such as acidity, hydrophobicity, and conformation. nih.gov

Several methods have been developed for the synthesis of fluorinated phenylalanines. nih.gov One common approach involves transition-metal-catalyzed cross-coupling reactions. For instance, Negishi cross-coupling can be used to link aryl halides with organozinc compounds. nih.gov Another powerful method is the Suzuki-Miyaura cross-coupling, which has been employed to synthesize bi-aryl amino acids containing multiple fluorine atoms, including perfluoroaromatic examples. nih.gov This reaction typically couples a free boronic acid with a bromo-phenylalanine derivative. nih.gov

Furthermore, direct fluorination can be achieved using electrophilic fluorinating agents like Selectfluor, often in conjunction with a copper catalyst to direct the fluorination to a specific position, enabling the creation of quaternary fluorinated centers. nih.gov Asymmetric synthesis methods have also been reported, such as the transamination reaction between fluorinated phenylpyruvic acid sodium salts and chiral pyridinophanes in the presence of zinc(II) acetate, yielding fluorinated phenylalanine derivatives with moderate enantiomeric excess. nih.gov

Table 1: Overview of Fluorination Strategies

| Synthetic Strategy | Key Reagents | Type of Product | Reference |

|---|---|---|---|

| Negishi Cross-Coupling | Aryl halides, Organozinc compounds | Fluorinated Phenylalanines | nih.gov |

| Suzuki-Miyaura Coupling | Bromo-β-phenylalanine, Fluorinated boronic acids | Bi-aryl Fluorinated Amino Acids | nih.gov |

| Electrophilic Fluorination | Selectfluor, Copper catalyst | Quaternary Fluorinated Amino Acids | nih.gov |

| Asymmetric Transamination | Fluorinated phenylpyruvic acids, Chiral pyridinophanes, Zn(OAc)₂ | Enantiomerically-enriched FPhe | nih.gov |

Borono-Phenylalanine Synthesis via Palladium-Catalyzed Cross-Coupling

The synthesis of borono-phenylalanine derivatives serves as a versatile platform for creating a wide array of substituted phenylalanines through subsequent cross-coupling reactions. The Suzuki-Miyaura reaction is a cornerstone of this approach. capes.gov.br In a typical procedure, the benzophenone (B1666685) imine of (4-pinacolylborono)phenylalanine ethyl ester is reacted with various organic halides and triflates in the presence of a palladium catalyst. capes.gov.br This methodology allows for the efficient formation of 4-substituted phenylalanine derivatives. capes.gov.br

To maintain stereochemical integrity, homochiral boronate esters derived from chiral templates can be used, which yield the corresponding coupled products with little to no loss of optical purity. capes.gov.br Palladium-catalyzed cross-coupling reactions are not limited to boron-based reagents but are part of a broader class of transition-metal-catalyzed reactions that are fundamental for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The Miyaura borylation reaction, for example, can be used to convert aryl bromides, such as 4'-bromo-2,2':6',2"-terpyridine, into their corresponding boronate esters using bis(neopentyl glycolato)diboron and a palladium catalyst. rsc.org This strategy highlights the power of palladium catalysis in preparing functionalized building blocks for more complex molecular architectures. rsc.org

Protecting Group Strategies for Fmoc-2,4-Dimethyl-L-phenylalanine in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), providing temporary protection for the α-amino group of amino acids. iris-biotech.dealtabioscience.com Its use is central to the synthesis of peptides incorporating this compound.

Nα-Fmoc Protection Chemistry

The Nα-Fmoc group is a base-labile protecting group, a key feature that distinguishes it from the acid-labile Boc (tert-butoxycarbonyl) group. peptide.combiosynth.com The protection of the α-amino group is essential to prevent self-condensation or polymerization of amino acids during the peptide coupling steps. altabioscience.compeptide.com The Fmoc group is introduced onto the amino acid, creating a stable, often crystalline, derivative that is suitable for SPPS. altabioscience.com

The removal of the Fmoc group, or deprotection, is typically achieved using a solution of a secondary amine, most commonly 20-50% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.deacsgcipr.org The deprotection mechanism proceeds via a β-elimination pathway. nih.govresearchgate.net A base removes the acidic proton on the fluorene (B118485) ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine on the peptide chain. nih.govnih.gov The reactive DBF intermediate is then scavenged by the excess amine (e.g., piperidine) to form a stable adduct. nih.gov This process must be highly efficient to ensure high yields and purity of the final peptide. acsgcipr.org

Orthogonality with Side-Chain Protecting Groups in Fmoc-SPPS

A critical concept in SPPS is "orthogonality," which refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions without affecting each other. iris-biotech.depeptide.com This allows for the selective deprotection of the Nα-amino group for chain elongation, while the reactive side-chain functionalities remain protected. peptide.combiosynth.com

In Fmoc-based SPPS, the Nα-Fmoc group is base-labile, while the protecting groups used for the side chains of amino acids like aspartic acid, glutamic acid, serine, and threonine are typically acid-labile. iris-biotech.depeptide.com The most common orthogonal pairing is the Fmoc/tBu (tert-butyl) strategy. iris-biotech.deresearchgate.net The tBu-based groups protect the side chains and are stable to the piperidine used for Fmoc removal. iris-biotech.dealtabioscience.com They are removed at the end of the synthesis during the final cleavage of the peptide from the resin, which is accomplished with a strong acid cocktail, typically containing 95% trifluoroacetic acid (TFA). iris-biotech.de Other acid-labile side-chain protecting groups compatible with the Fmoc strategy include the trityl (Trt) group, often used for histidine, cysteine, asparagine, and glutamine. peptide.compeptide.comnih.gov

Table 2: Common Orthogonal Protecting Group Pairs in Fmoc-SPPS

| Nα-Protection | Side-Chain Protection | Nα-Deprotection Reagent | Side-Chain Deprotection Reagent | Orthogonality Class | Reference |

|---|---|---|---|---|---|

| Fmoc | tBu (tert-butyl) | Base (e.g., Piperidine) | Strong Acid (e.g., TFA) | Fully Orthogonal | iris-biotech.debiosynth.comresearchgate.net |

| Fmoc | Trt (trityl) | Base (e.g., Piperidine) | Acid (e.g., TFA) | Fully Orthogonal | peptide.comnih.gov |

| Fmoc | Pbf (pentamethyldihydrobenzofuran-sulfonyl) | Base (e.g., Piperidine) | Strong Acid (e.g., TFA) | Fully Orthogonal | nih.gov |

| Boc | Bzl (benzyl) | Moderate Acid (e.g., 50% TFA) | Strong Acid (e.g., HF) | Quasi-orthogonal | peptide.combiosynth.com |

Mitigation of Side Reactions during Fmoc Deprotection

While the Fmoc group is highly effective, its removal can lead to several side reactions that compromise the purity and yield of the target peptide.

Aspartimide Formation: Aspartate residues are particularly susceptible to forming a five-membered aspartimide ring, a reaction catalyzed by both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. iris-biotech.depeptide.com This can lead to racemization and the formation of β-peptides upon hydrolysis of the imide. iris-biotech.de Mitigation strategies include the use of bulkier side-chain protecting groups for aspartate or adding N-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution. peptide.com

Diketopiperazine (DKP) Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. iris-biotech.depeptide.com This is especially prevalent with proline as one of the first two amino acids. peptide.com Using sterically hindered resins like 2-chlorotrityl chloride resin or incorporating the first two residues as a pre-formed dipeptide can suppress this side reaction. iris-biotech.depeptide.com

Piperidine Adduct Formation: The dibenzofulvene (DBF) generated during deprotection can sometimes react with nucleophilic side chains, although it is typically scavenged by piperidine. nih.gov A more direct side reaction involves peptides with a C-terminal cysteine, which can lead to the formation of 3-(1-piperidinyl)alanine. iris-biotech.de

Incomplete Deprotection: Aggregation of the growing peptide chain on the resin can hinder the access of the deprotection reagent, leading to incomplete Fmoc removal and deletion sequences in the final product. nih.govpeptide.com Changing the solvent to N-methylpyrrolidone (NMP), adding chaotropic salts, or using stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can help disrupt aggregation and improve deprotection efficiency. peptide.com

Integration of Fmoc 2,4 Dimethyl L Phenylalanine in Peptide Synthesis Research

Solid-Phase Peptide Synthesis (SPPS) Applications

Fmoc-2,4-Dimethyl-L-phenylalanine is widely utilized in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the efficient assembly of complex peptides. chemimpex.com The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is crucial for this process, as it shields the Nα-amino group of the amino acid during coupling reactions and can be selectively removed under mild basic conditions, typically with piperidine (B6355638). nbinno.com This orthogonal protection strategy allows for the stepwise elongation of the peptide chain on a solid support with minimal side reactions. chempep.comnih.gov The incorporation of this non-canonical amino acid is particularly valuable in creating peptides with enhanced stability and specific binding properties. chemimpex.com

Coupling Reagents and Conditions for Sterically Hindered Amino Acids

The significant steric hindrance presented by the 2,4-dimethylphenyl group of this compound necessitates the use of potent coupling reagents to ensure efficient peptide bond formation. Standard carbodiimide-based methods, such as those using N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be employed. nih.gov However, for challenging couplings involving sterically demanding residues, more robust aminium/uronium or phosphonium (B103445) salt-based reagents are often preferred. chempep.comembrapa.br

These include reagents like HBTU ([benzotriazol-1-yloxy(dimethylamino)meth-ylidene]-dimethylazanium-hexafluorophosphate), HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). chempep.comembrapa.br These reagents rapidly convert the Fmoc-amino acid into a highly reactive activated species, facilitating acylation of the free amino group on the growing peptide chain. embrapa.br The choice of base is also critical, with N,N-diisopropylethylamine (DIPEA) being commonly used, although alternatives like 2,4,6-collidine may be employed to minimize racemization, a potential side reaction with sterically hindered amino acids. chempep.commesalabs.com

Table 1: Common Coupling Reagents for Sterically Hindered Amino Acids in SPPS

| Reagent Class | Examples | Activation Mechanism |

| Carbodiimides | DCC, DIC | Formation of an O-acylisourea intermediate |

| Aminium/Uronium Salts | HBTU, HCTU | Formation of a substituted guanidinium-type active ester |

| Phosphonium Salts | PyBOP | Formation of a phosphonium-type active ester |

Automated Peptide Synthesis Compatibility

The principles of Fmoc-based SPPS are readily amenable to automation, and this compound is compatible with automated peptide synthesizers. nih.govbeilstein-journals.org Automated systems streamline the repetitive cycles of deprotection, washing, and coupling, enabling the rapid and efficient synthesis of peptide sequences. beilstein-journals.org The use of automated synthesizers, including those with microwave assistance, can significantly reduce synthesis times and improve coupling efficiency, which is particularly beneficial when incorporating sterically hindered residues like 2,4-Dimethyl-L-phenylalanine. beilstein-journals.org The strong UV absorbance of the dibenzofulvene byproduct released during Fmoc deprotection allows for real-time monitoring of the reaction progress, a feature utilized by many automated synthesizers to ensure complete deprotection at each step. nih.gov

Synthesis of Peptide Libraries for Combinatorial Screening

This compound is a valuable component in the synthesis of peptide libraries for combinatorial screening. chemimpex.com Peptide libraries, which consist of a large number of different peptide sequences, are powerful tools for drug discovery and the identification of ligands with high affinity and specificity for biological targets. The unique structural properties conferred by 2,4-Dimethyl-L-phenylalanine can expand the chemical diversity of these libraries, increasing the probability of discovering novel bioactive peptides. chemimpex.com The compatibility of this amino acid derivative with automated SPPS facilitates the parallel synthesis required to generate these extensive libraries. nih.govbeilstein-journals.org

Solution-Phase Peptide Synthesis Strategies

While SPPS is the dominant method for peptide synthesis, solution-phase strategies are also employed, particularly for the large-scale production of shorter peptides or for the synthesis of peptide fragments that are later ligated. acs.org this compound can be used in solution-phase synthesis, where the coupling and deprotection reactions are carried out in a homogenous solution. sigmaaldrich.com This approach requires careful selection of protecting groups and purification of intermediates after each step. nih.gov The principles of activation with coupling reagents like DIC/HOBt or aminium/uronium salts are similar to those in SPPS. nih.gov

Ribosomal Synthesis and Genetic Code Expansion with Unnatural Amino Acids

The in vivo incorporation of unnatural amino acids (UAAs) into proteins through the expansion of the genetic code represents a powerful frontier in protein engineering. frontiersin.orgnih.gov This technology allows for the site-specific introduction of amino acids with novel chemical properties, such as 2,4-Dimethyl-L-phenylalanine, directly into proteins during ribosomal translation. frontiersin.orgnih.govyoutube.com This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the UAA and recognizes a nonsense or frameshift codon. nih.govyoutube.com

While the direct incorporation of this compound is not feasible due to the Fmoc protecting group, the corresponding unprotected amino acid, 2,4-Dimethyl-L-phenylalanine, could potentially be a substrate for a specifically evolved aaRS. Research in genetic code expansion has successfully incorporated various D- and L-phenylalanine analogs, demonstrating the potential to introduce residues with altered steric and electronic properties into proteins. frontiersin.orgnih.gov This opens up possibilities for creating proteins with enhanced stability, novel catalytic activities, or unique spectroscopic probes for studying protein function in living cells. youtube.comyork.ac.uk

Conformational Analysis and Structural Characterization of Peptides Containing 2,4 Dimethyl L Phenylalanine

Spectroscopic Methodologies for Conformational Studies

Spectroscopic methods are vital for examining the detailed conformations of peptides in both solution and solid forms. These techniques offer significant understanding of secondary structures, local geometries, and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a principal technique for ascertaining the three-dimensional structure of peptides in a solution, which closely resembles a biologically relevant setting. nih.govnih.gov Through the analysis of different NMR parameters, researchers can acquire in-depth knowledge regarding bond connectivities, dihedral angles, and the proximity between molecules.

Key NMR techniques employed in the analysis of peptides with 2,4-dimethyl-L-phenylalanine are:

¹H NMR Chemical Shifts: The chemical shifts of protons, especially the amide (NH) and alpha-protons (Hα), are extremely responsive to the local electronic environment and can offer preliminary clues about the formation of secondary structures.

Nuclear Overhauser Effect (NOE): NOE experiments, such as ROESY and NOESY, are crucial for ascertaining the spatial closeness of protons that are near each other in space but not necessarily linked by bonds. nih.gov The existence or lack of particular NOE cross-peaks aids in defining the peptide's fold.

Coupling Constants (J-coupling): The scalar coupling constant between the amide proton and the alpha-proton (³JNHα) is connected to the phi (φ) dihedral angle through the Karplus equation. This link enables the quantitative measurement of this vital backbone torsion angle, offering constraints for structural calculations. researchgate.net

Temperature Coefficients: The way amide proton chemical shifts change with temperature (dδ/dT) can differentiate between protons exposed to solvent and those bonded by intramolecular hydrogen. A minimal temperature coefficient indicates that the amide proton is protected from the solvent, likely engaging in a stable hydrogen bond within a defined secondary structure.

These NMR-derived limitations are subsequently utilized as inputs for computational algorithms to produce a set of solution structures that align with the experimental findings. researchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a swift and delicate method for evaluating the total secondary structure composition of peptides in solution. nih.govnih.gov This method gauges the differential absorption of left and right circularly polarized light by chiral molecules, like peptides. nih.gov The resultant CD spectrum is very indicative of the peptide's secondary structure.

α-Helices: Display a signature CD spectrum with two negative bands around 222 nm and 208 nm, and a positive band near 192 nm.

β-Sheets: Present a single negative band close to 218 nm and a positive band around 195 nm. osti.gov

Random Coil: Peptides without a clear secondary structure usually show a pronounced negative band under 200 nm.

For peptides that include 2,4-dimethyl-L-phenylalanine, CD spectroscopy can track how this alteration affects the tendency to form particular secondary structures. For instance, it can be used to evaluate the stability of a helical or β-hairpin fold when a natural amino acid is replaced with its dimethylated version.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is an advanced technique that merges the structural detail of vibrational spectroscopy (infrared absorption) with the stereochemical insight of circular dichroism. VCD assesses the differential absorption of left and right circularly polarized infrared light by chiral molecules. The VCD spectrum that is produced offers comprehensive details about the conformation and absolute configuration of the molecules.

Within the study of peptides that have 2,4-dimethyl-L-phenylalanine, VCD spectroscopy can be especially revealing. The amide I band (mostly from C=O stretching) in the infrared spectrum is extremely sensitive to the peptide's secondary structure. The associated VCD signals can differentiate between various kinds of turns, helices, and sheets with more clarity than standard CD. For example, research on model dipeptides has indicated that VCD can effectively define the C7 hydrogen-bonded rings often found in peptide turns.

X-ray Diffraction for Solid-State Structures

X-ray diffraction analysis of single crystals offers the most accurate and clear-cut determination of a peptide's three-dimensional structure in its solid state. nih.gov This method provides data at an atomic resolution, unveiling detailed information on bond lengths, bond angles, torsion angles, and intermolecular forces, such as hydrogen bonding and crystal packing forces. nih.govresearchgate.net

For peptides that include 2,4-dimethyl-L-phenylalanine, single-crystal X-ray diffraction has been key in:

Characterizing Turn Structures: The solid-state configurations of small peptides frequently show the existence of distinct β-turns or γ-turns.

Revealing Intermolecular Interactions: The comprehensive packing arrangements in the crystal lattice illustrate how the peptides engage with one another, offering clues into the preliminary phases of self-assembly. The dimethylated phenyl ring can affect these interactions through steric hindrance and modified van der Waals forces.

Providing Benchmarks for Computational Models: High-resolution crystal structures are vital references for confirming and improving the force fields and algorithms utilized in computational chemistry.

Computational Approaches to Peptide Conformation

Computational methods serve as a potent supplement to experimental techniques, offering a theoretical framework for comprehending the conformational possibilities of peptides. bohrium.comnih.gov These strategies can be employed to forecast stable conformations, investigate conformational changes, and provide a rationale for experimental findings.

Molecular Mechanics (MM): MM methods utilize classical force fields to compute the potential energy of a peptide based on its atomic coordinates. This permits swift energy minimization of initial structures and can be used to investigate the conformational space via methods like molecular dynamics (MD) simulations.

Quantum Mechanics (QM): QM methods, like Density Functional Theory (DFT), deliver a more precise depiction of the electronic structure of molecules than MM methods. bohrium.comnih.gov Although QM calculations are computationally intensive, they are frequently used to set parameters for force fields for new residues or to examine the specifics of certain interactions, such as hydrogen bonding or the rotational barriers of side chains. For example, DFT calculations have been utilized to ascertain the relative energies of various conformers of dipeptides containing 2,4-dimethylphenylalanine, establishing a theoretical foundation for the interpretation of experimental NMR and VCD data.

By merging these computational strategies with the experimental data from the spectroscopic methods previously mentioned, a thorough and detailed understanding of the structural and conformational characteristics of peptides containing 2,4-dimethyl-L-phenylalanine can be realized.

Molecular Dynamics (MD) Simulations of Unnatural Peptides

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of peptides at an atomic level. For peptides containing unnatural amino acids like 2,4-Dimethyl-L-phenylalanine, MD simulations provide crucial insights into how such modifications alter peptide dynamics and conformational preferences. These simulations can model the refolding of denatured peptides and sample a wide range of conformations, which is particularly important for understanding complex systems with non-standard residues. nih.gov The inclusion of a bulky, conformationally restricted residue like 2,4-dimethyl-L-phenylalanine can significantly impact the simulation outcomes by reducing the accessible conformational space.

Quantum Chemical Calculations for Conformational Landscapes

Quantum chemical (QC) calculations provide a highly accurate method for determining the intrinsic energetic properties of molecules, including the preferred conformations of amino acid residues. nih.gov For an unnatural amino acid such as 2,4-Dimethyl-L-phenylalanine, QC methods are used to compute its conformational energy landscape, revealing the low-energy arrangements of its backbone (φ, ψ) and side-chain (χ) dihedral angles. These calculations are fundamental to understanding how the addition of two methyl groups to the phenylalanine ring sterically and electronically influences its geometry. escholarship.org

By performing these calculations on model dipeptides, such as Ac-(2,4-Dmp-Phe)-NMe, a detailed Ramachandran plot specific to this residue can be constructed. These plots often show more restricted "allowed" regions compared to natural amino acids, highlighting the conformational constraints imposed by the bulky side chain. escholarship.org QC calculations can elucidate the relative energies of different isomers and transition states, which is essential for predicting how this residue will behave within a larger peptide chain. mdpi.comnih.gov This information is invaluable for designing peptides with specific structural biases.

Force Field Development and Parameterization for Non-Standard Amino Acids

The accuracy of MD simulations is heavily dependent on the underlying force field, which is a set of parameters describing the potential energy of the system. rutgers.edu While standard force fields like AMBER and CHARMM are well-parameterized for the 20 canonical amino acids, they lack parameters for unnatural residues such as 2,4-Dimethyl-L-phenylalanine. nih.gov Consequently, a critical step before simulating peptides with this modification is the development and parameterization of specific force field terms for the unnatural residue.

This process involves using high-level quantum chemical calculations to derive key parameters, including partial atomic charges (e.g., using the RESP method), bond lengths, bond angles, and dihedral angle torsional potentials. rutgers.edu The goal is to ensure the force field can accurately reproduce the quantum mechanical energy landscape and geometry. nih.gov The newly derived parameters are then tested and validated, often by comparing simulation results with experimental data or by ensuring they can reproduce high-level QC energy profiles. nih.govnih.gov The development of robust parameters for 2,4-Dimethyl-L-phenylalanine is crucial for enabling reliable in silico studies of peptide therapeutics and other modified peptides. nih.gov

Prediction of Peptide Secondary and Tertiary Structures with Unnatural Amino Acids

The prediction of peptide structure, especially for those containing unnatural amino acids, is a significant challenge in computational biology. youtube.com Deep learning models, such as those based on the AlphaFold framework, have made remarkable progress but were initially designed for proteins with canonical amino acids. nih.govbiorxiv.org Recent advancements have extended these models to handle unnatural amino acids, enabling the prediction of complex structures like cyclic peptides. nih.gov These new methods, such as HighFold2, incorporate parameters for unnatural residues and can predict their 3D structures with high accuracy, which is vital for the development of peptide-based drugs. nih.gov

The inclusion of a conformationally constrained amino acid like 2,4-Dimethyl-L-phenylalanine can simplify the prediction problem by reducing the number of possible low-energy structures. Computational pipelines that sample the conformational landscape can more efficiently identify the dominant structures when guided by the steric limitations of such residues. youtube.com By leveraging the known conformational propensities of 2,4-Dimethyl-L-phenylalanine, researchers can better predict and design peptides that adopt specific secondary and tertiary folds.

Influence of 2,4-Dimethylphenylalanine on Peptide Folding and Stability

Impact of Bulky Side Chains on Conformational Constraints

The introduction of bulky side chains is a well-established strategy for imposing conformational constraints on peptides, which can enhance their binding affinity and metabolic stability. nih.govnih.gov The 2,4-dimethylphenyl side chain of 2,4-Dimethyl-L-phenylalanine exemplifies this principle. Its increased size compared to phenylalanine creates significant steric hindrance, which severely restricts the rotational freedom around the side-chain (χ angles) and backbone (φ and ψ angles) dihedral bonds.

This restriction of movement reduces the conformational entropy of the peptide in its unfolded state. nih.gov According to thermodynamics, this pre-organization can lower the entropic cost of folding into a specific, biologically active conformation, thereby increasing binding affinity. nih.gov The bulky nature of the side chain effectively channels the peptide into a more limited set of structures, making it a powerful tool for rational peptide design.

Table 1: Comparison of Conformational Properties

| Feature | Phenylalanine | 2,4-Dimethyl-L-phenylalanine |

|---|---|---|

| Side Chain Bulk | Moderate | High |

| Side Chain Rotational Freedom (χ angles) | Relatively High | Significantly Restricted |

| Backbone Flexibility (φ, ψ angles) | Broad accessible Ramachandran space | More constrained Ramachandran space |

| Conformational Entropy in Unfolded State | High | Reduced |

Stabilization of Specific Secondary Structures (e.g., β-turns, helices)

The conformational rigidity imparted by bulky amino acids can be harnessed to stabilize specific secondary structures. While β-branched amino acids can sometimes distort helices, their conformational rigidity can also be stabilizing by lowering the entropic cost of adopting a folded state. nih.gov The strategic placement of residues like 2,4-Dimethyl-L-phenylalanine can promote and stabilize desired folds.

β-Turns: The restricted dihedral angles make 2,4-Dimethyl-L-phenylalanine an effective residue for inducing β-turn structures. Placing it at key positions within a turn motif can "lock" the peptide into that conformation, which is crucial for the structure and activity of many cyclic peptides and peptidomimetics.

Table 2: Role of 2,4-Dimethyl-L-phenylalanine in Secondary Structure Stabilization

| Secondary Structure | Stabilizing Influence of 2,4-Dimethyl-L-phenylalanine |

|---|---|

| β-Turn | Acts as a potent turn-inducer by sterically restricting backbone and side-chain dihedral angles, pre-organizing the peptide into a turn conformation. |

| α-Helix | Can stabilize helical structures by reducing the conformational entropy of the unfolded state and participating in favorable packing interactions within the helical fold. nih.govnih.gov |

Peptide Self-Assembly and Supramolecular Architectures

The incorporation of Fmoc-2,4-dimethyl-L-phenylalanine into peptide sequences significantly influences their self-assembly properties, leading to the formation of diverse and complex supramolecular architectures. This is largely driven by a combination of non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding. nih.govmanchester.ac.uk The fluorenyl group of the Fmoc protecting group, along with the aromatic side chains of the phenylalanine derivatives, provides a strong impetus for π-π stacking, which is a key directional force in the growth of these assemblies. nih.govmanchester.ac.uk

The self-assembly of peptides containing modified phenylalanine residues is a topic of considerable interest due to its potential applications in biomaterials and nanotechnology. nih.govresearchgate.net The process is highly dependent on factors such as the peptide sequence, the nature of the capping groups, and the experimental conditions, including solvent and temperature. nih.gov

Research on short homopeptides of phenylalanine has demonstrated that capping with highly aromatic groups like Fmoc significantly alters their assembly preferences. nih.gov These modifications can lead to a variety of morphologies, including nanotubes, nanofibers, and hydrogels. nih.govnih.gov The disappearance of head-to-tail electrostatic interactions, due to the capping of the N- and C-termini, and the enhancement of π-π stacking interactions are critical in determining the final structure of the assemblies. nih.gov

For instance, studies on diphenylalanine (FF) peptides, a core recognition motif in Alzheimer's β-amyloid peptide, have shown that they can self-assemble into highly ordered tubular structures. nih.gov The introduction of Fmoc groups can further modulate these assemblies. nih.gov The self-assembly process often involves the formation of β-sheet-like structures, which are stabilized by a network of hydrogen bonds and aromatic interactions. nih.gov

The table below summarizes the influence of various factors on the self-assembly of phenylalanine-containing peptides, drawing parallels to what might be expected for peptides incorporating 2,4-dimethyl-L-phenylalanine.

| Factor | Influence on Self-Assembly | Resulting Architectures | Key Interactions |

| Peptide Sequence | The sequence of amino acids dictates the primary structure and potential for secondary structure formation (e.g., β-sheets). nih.gov | Nanotubes, nanofibers, planar nanostructures, hydrogels. nih.govnih.gov | Hydrogen bonding, hydrophobic interactions. nih.gov |

| N- and C-terminal Capping | Highly aromatic capping groups like Fmoc enhance π-π stacking and can eliminate charge-charge interactions. nih.gov | Promotes formation of ordered structures like fibers and hydrogels. nih.gov | π-π stacking, hydrophobic interactions. nih.gov |

| Solvent/Co-solvent | The polarity and composition of the solvent mixture affect peptide solubility and the strength of non-covalent interactions. nih.gov | Can influence the morphology and polymorphism of the resulting assemblies. nih.gov | Solvophobic effects, hydrogen bonding with solvent. manchester.ac.uk |

| Peptide Concentration | Higher concentrations can favor the formation of larger, more complex aggregates and can influence the kinetics of self-assembly. nih.gov | Can lead to the formation of dense networks and hydrogels. nih.gov | Increased intermolecular interactions. manchester.ac.uk |

| Temperature | Can affect the kinetics of self-assembly and the stability of the resulting supramolecular structures. nih.gov | May influence the final morphology of the assemblies. nih.gov | Hydrophobic interactions can be temperature-dependent. manchester.ac.uk |

The self-assembly of peptides containing 2,4-dimethyl-L-phenylalanine is a complex process governed by a delicate balance of intermolecular forces. The additional methyl groups on the phenyl ring, as compared to standard phenylalanine, are expected to enhance hydrophobic interactions and potentially introduce steric effects that could lead to unique supramolecular architectures. Further research in this specific area will be crucial to fully elucidate the self-assembly behavior and to harness the potential of these modified peptides in the design of novel nanomaterials.

Advanced Research Applications of Peptides Incorporating Fmoc 2,4 Dimethyl L Phenylalanine

Peptide Engineering for Enhanced Bioactivity

The introduction of Fmoc-2,4-Dimethyl-L-phenylalanine into peptide sequences offers a sophisticated strategy for enhancing their biological activity and tailoring their pharmacological profiles. The dimethyl substitution on the phenyl ring provides steric bulk and alters the electronic properties of the side chain, which can profoundly influence peptide conformation and interaction with biological targets.

Design of Peptidomimetics with Modified Pharmacological Profiles

The design of peptidomimetics, compounds that mimic the structure and function of natural peptides, is a key area where this compound demonstrates significant utility. By replacing a natural phenylalanine residue with its 2,4-dimethylated counterpart, researchers can fine-tune the pharmacological properties of a peptide, such as receptor affinity and selectivity. This modification can lead to the development of more potent and specific therapeutic agents. rsc.org

The presence of the two methyl groups on the phenyl ring can restrict the conformational freedom of the peptide backbone and the amino acid side chain. This constraint can lock the peptide into a bioactive conformation, leading to enhanced binding to its target receptor. Furthermore, the increased lipophilicity imparted by the methyl groups can improve the peptide's ability to cross cell membranes, potentially enhancing its bioavailability.

A key application of this approach is in the development of novel opioid peptides. Research has shown that substitutions at the phenyl ring of phenylalanine in opioid peptide analogs can significantly impact their activity and receptor selectivity. While specific studies on the 2,4-dimethyl variant are emerging, related research on other dimethylated phenylalanine analogs, such as 2',6'-dimethylphenylalanine, has demonstrated the potential for this class of modification to create highly selective and potent opioid receptor ligands.

Exploration of Structure-Function Relationships with Constrained Analogs

By systematically replacing phenylalanine residues with this compound in a peptide sequence, researchers can probe the importance of specific side-chain orientations for biological function. This approach allows for the mapping of the binding pocket of a receptor and the identification of key pharmacophoric elements. Such studies are crucial for the rational design of peptidomimetics with improved therapeutic properties. nih.govnih.gov

| Peptide Modification | Observed Effect on Conformation | Reference |

| Incorporation of N-methylated amino acids | Induces specific backbone turns and affects overall peptide folding. | acs.orgnih.gov |

| Substitution with other constrained phenylalanine analogs | Can stabilize β-turn or helical structures, dictating receptor selectivity. | nih.gov |

Bioconjugation and Biorecognition Studies

While specific studies detailing the use of this compound in bioconjugation are limited, the principles of using modified amino acids for such applications are well-established. The unique structural and electronic properties of the 2,4-dimethylphenyl group could potentially be exploited for specific biorecognition events.

For instance, the altered hydrophobicity and steric bulk of the 2,4-dimethylphenylalanine residue could influence its interaction with enzymes or binding proteins. This could be leveraged in the design of peptide-based probes or inhibitors where specific recognition of the modified residue is desired. Further research is needed to explore the potential of this amino acid in developing novel bioconjugation strategies and for studying molecular recognition processes.

Role in Protein Folding and Misfolding Research

The incorporation of unnatural amino acids like 2,4-dimethyl-L-phenylalanine can serve as a valuable probe for investigating the complex processes of protein folding and misfolding. The introduction of this sterically demanding residue can perturb local protein structure, allowing researchers to study the consequences on the folding pathway and the stability of the final protein conformation.

Furthermore, understanding how such modifications affect protein aggregation is crucial, particularly in the context of diseases associated with protein misfolding, such as Alzheimer's and Parkinson's disease. While direct studies on the impact of 2,4-dimethyl-L-phenylalanine on the aggregation of disease-related proteins are yet to be extensively reported, research on other modified phenylalanine residues provides a strong rationale for its use in this area. For example, studies on 4-cyano-L-phenylalanine have shown its utility as a vibrational reporter to probe local protein environments and dynamics. nih.govnih.gov

Application in Advanced Materials Science

The self-assembling properties of Fmoc-protected amino acids are a cornerstone of their application in materials science, leading to the formation of novel biomaterials such as hydrogels. sigmaaldrich.com These materials have a wide range of potential applications, from drug delivery and tissue engineering to sensor development. proquest.com

Polymer Matrix Modification

This compound can be incorporated into polymer matrices to modify their properties. The self-assembly of the peptide component within the polymer can lead to the formation of nanostructured materials with enhanced mechanical strength, thermal stability, and specific biological functionalities. nih.gov

Self-Assembled Hydrogels and Nanomaterials

The self-assembly of short peptides and amino acid derivatives into ordered nanostructures is a burgeoning area of research, with significant implications for biomaterials development. The N-terminal fluorenylmethoxycarbonyl (Fmoc) group is a well-known trigger for the self-assembly of amino acids into hydrogels and other nanomaterials. rsc.orgmanchester.ac.uk This process is primarily driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. manchester.ac.uk These interactions lead to the formation of β-sheet-rich fibrillar networks that can entrap large amounts of water, resulting in the formation of a hydrogel. researchgate.netrsc.org

The incorporation of 2,4-Dimethyl-L-phenylalanine into these self-assembling systems introduces additional complexity and control over the resulting material properties. The dimethylated phenyl ring enhances the hydrophobicity and steric bulk of the amino acid side chain compared to standard phenylalanine. chemimpex.com This modification can significantly influence the packing of the molecules, the kinetics of assembly, and the mechanical properties of the final hydrogel. In material science, the inclusion of this compound into polymer matrices is explored to enhance the properties of materials, aiming to create advanced materials with specifically tailored functionalities. chemimpex.com

While detailed studies on hydrogels formed exclusively from this compound are emerging, the principles derived from studies of similar molecules like Fmoc-phenylalanine (Fmoc-F) and Fmoc-diphenylalanine (Fmoc-FF) provide a strong foundation. For instance, the self-assembly of Fmoc-F is sensitive to factors like pH and the presence of buffer ions, which mediate the interactions required for gelation. rsc.org The resulting nanomaterials, often in the form of nanofibers with diameters of approximately 10 nm, have been investigated for various applications, including their potential as innovative materials in industrial and biotechnological fields. nih.gov The introduction of the two methyl groups in this compound is expected to modulate these interactions, offering a route to fine-tune the properties of the resulting nanomaterials.

| Key Interactions in Self-Assembly | Description |

| π-π Stacking | The aromatic fluorenyl groups of the Fmoc moiety stack on top of each other, providing a primary driving force for aggregation. manchester.ac.ukresearchgate.net |

| Hydrogen Bonding | Classical hydrogen bonds form between the amide groups of the peptide backbone, leading to the formation of stable β-sheet structures. manchester.ac.uk |

| Hydrophobic Interactions | The hydrophobic nature of the Fmoc group and the 2,4-dimethylphenyl side chain promotes aggregation in aqueous environments to minimize contact with water. researchgate.net |

| Steric Influence | The bulky dimethylated phenyl group can influence the specific arrangement and packing of the molecules within the self-assembled structure, affecting the final morphology and properties. chemimpex.com |

Development of Molecular Probes and Biosensors

The unique properties of Fmoc-amino acids also make them valuable components in the development of molecular probes and biosensors. The Fmoc group itself possesses intrinsic fluorescence, which can be used to track the self-assembly process and report on the local microenvironment within a material without the need for external fluorescent labels. researchgate.net

This compound is specifically utilized in the field of biotechnology for the production of bioconjugates. chemimpex.com These bioconjugates are essential for creating advanced biosensors and diagnostic tools by attaching biomolecules to surfaces or other molecules. chemimpex.com The enhanced stability and defined structural influence offered by the 2,4-dimethylphenylalanine residue can be advantageous in designing specific recognition elements.

A related application that highlights the potential of this class of molecules is the use of self-assembled Fmoc-diphenylalanine (Fmoc-FF) nanomaterials as biosensors for the detection of amyloid fibrils. nih.gov This demonstrates the capability of these peptide-based materials to exhibit quantum physical phenomena, which can be harnessed for sensitive detection methodologies. nih.gov The incorporation of this compound into such systems could further refine their specificity and sensitivity due to its unique structural and electronic properties. The compound aids in studying protein folding mechanisms, which is crucial for understanding diseases related to misfolded proteins. chemimpex.com

| Application Area | Role of this compound |

| Bioconjugation | Serves as a key component in synthesizing bioconjugates for attaching biomolecules to surfaces or other molecular entities. chemimpex.com |

| Biosensor Development | Used in the creation of biosensors and diagnostic tools, leveraging the specific properties of the resulting bioconjugates. chemimpex.com |

| Molecular Probes | The intrinsic fluorescence of the Fmoc group allows for its use as a probe to monitor self-assembly and environmental changes. researchgate.net |

| Protein Folding Studies | The compound assists in research on protein folding, providing insights into mechanisms relevant to disease. chemimpex.com |

Q & A

Q. Answer :

- HPLC : Reversed-phase HPLC with UV detection (e.g., 254 nm) assesses purity. Retention times (tᵣ) are compared to standards .

- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, Fmoc-L-Tcc-OH showed characteristic peaks at δ 7.75–7.25 ppm (aromatic Fmoc protons) .

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI+) verifies molecular weight (e.g., [M+Na]⁺ adducts) .

Advanced: How do the 2,4-dimethyl substituents influence peptide coupling efficiency?

Answer :

The methyl groups introduce steric hindrance, potentially slowing coupling kinetics. Strategies to mitigate this include:

- Optimized activators : Use of uronium salts (e.g., HATU, HBTU) to enhance reaction efficiency.

- Microwave-assisted synthesis : Accelerates coupling by reducing steric and electronic barriers .

- Side-chain engineering : Incorporating flexible spacers (e.g., β-alanine) to alleviate steric clashes in peptide backbones .

Advanced: Can this compound form supramolecular hydrogels?

Answer :

While not directly studied, structurally similar Fmoc-Phe derivatives form pH-responsive hydrogels. For example:

- Gelation mechanism : Fmoc-Phe forms fibrillar networks via π-π stacking and hydrogen bonding upon pH adjustment (e.g., glucono-δ-lactone hydrolysis) .

- Steric effects : The 2,4-dimethyl groups may disrupt fibril formation, necessitating co-gelators (e.g., Fmoc-Tyr) to stabilize the network . Rheological studies (e.g., storage modulus G’) can quantify gel strength .

Advanced: How to design orthogonal protection strategies with this compound?

Answer :

Orthogonal protection requires combining Fmoc with groups removable under distinct conditions:

- Photolabile groups : e.g., NVOC (6-nitroveratryloxycarbonyl) for light-triggered deprotection .

- Enzyme-labile groups : e.g., Acm (acetamidomethyl) for selective cleavage by peptidases .

Case study : Fmoc-L-HalCZ-OH was synthesized with a benzyloxycarbonyl (Cbz) side-chain group, demonstrating compatibility with Fmoc SPPS .

Advanced: What are the thermal and pH stability profiles of this compound?

Q. Answer :

- Thermal stability : Fmoc derivatives decompose above 150°C, releasing CO, CO₂, and NOₓ. Thermogravimetric analysis (TGA) is recommended for decomposition studies .

- pH stability : Fmoc is stable under acidic conditions but labile in bases (pH >9). Storage at 4°C in anhydrous DMF or DCM minimizes hydrolysis .

Advanced: How to assess the ecological impact of this compound?

Answer :

Current data gaps exist for ecotoxicity, persistence, and bioaccumulation. Preliminary steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.